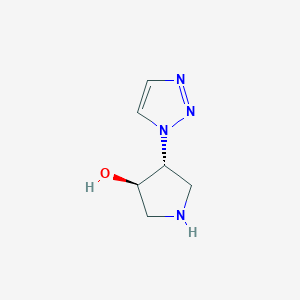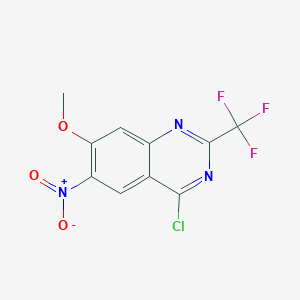
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-7-methoxyquinazoline followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and halogenation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-7-methoxy-6-amino-2-(trifluoromethyl)quinazoline.
Aplicaciones Científicas De Investigación
4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth or the reduction of inflammation.
Comparación Con Compuestos Similares
- 4-Chloro-7-methoxy-6-nitroquinazoline
- 4-Chloro-7-methoxy-2-(trifluoromethyl)quinazoline
- 4-Chloro-6-nitro-2-(trifluoromethyl)quinazoline
Comparison: Compared to these similar compounds, 4-Chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its potential as a pharmacologically active molecule, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H5ClF3N3O3 |
|---|---|
Peso molecular |
307.61 g/mol |
Nombre IUPAC |
4-chloro-7-methoxy-6-nitro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H5ClF3N3O3/c1-20-7-3-5-4(2-6(7)17(18)19)8(11)16-9(15-5)10(12,13)14/h2-3H,1H3 |
Clave InChI |
SIOWPQWUJUMQGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


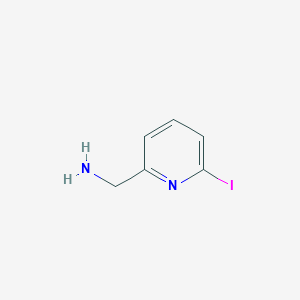
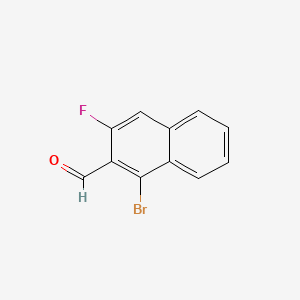

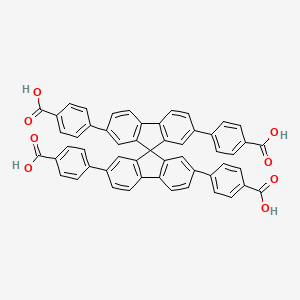
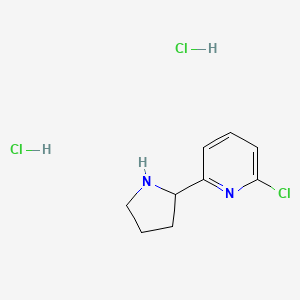


![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)

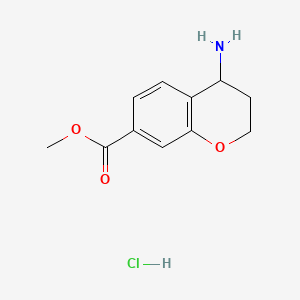

![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

